(E)-3-(furan-3-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide
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Description
(E)-3-(furan-3-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide, also known as FMEA, is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.
Scientific Research Applications
Intramolecular Cyclization and Synthetic Applications
(E)-3-(furan-3-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide belongs to a class of compounds that are significant in organic chemistry for their ability to undergo intramolecular cyclization reactions. Such reactions have been explored for generating dihydrothiopyrano[3,4-b]furans, dihydrothiopyrano[4,3-b]furans, or dihydrothieno[3,4-c]furans, demonstrating the versatility of furan-containing acrylamides in synthesizing complex heterocyclic systems (Pevzner, 2021). This property is crucial for the development of novel organic compounds with potential applications in drug discovery and materials science.
Building Blocks for β-Peptides
Furan-acrylamide derivatives serve as valuable intermediates in the synthesis of amino acid derivatives, which are essential in designing and developing β-peptides. The Diels–Alder reactions involving furan and (E)-3-nitroacrylate have facilitated the stereoselective synthesis of hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid (ACHC), highlighting the importance of these compounds in producing bioactive molecules and potential therapeutic agents (Masesane & Steel, 2004).
Antiviral Research
A notable application of furan-acrylamide derivatives is in the field of antiviral research. A specific compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, has been identified as an inhibitor of the SARS coronavirus helicase, demonstrating the potential of these compounds in developing treatments for viral infections. This compound inhibits the enzymatic activities of the helicase, essential for viral replication, indicating its potential as a therapeutic agent against coronavirus infections (Lee et al., 2017).
Broad Spectrum Cytotoxic Agents
Another significant application of furan-acrylamide derivatives is in cancer research, where focused libraries of 2-phenylacrylamides, including furan analogues, have shown broad spectrum cytotoxicity against various cancer cell lines. This suggests their potential as chemotherapeutic agents, highlighting the versatility and therapeutic promise of furan-containing acrylamides in oncology (Tarleton et al., 2013).
properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-20-15-6-4-3-5-14(15)16(21-2)11-18-17(19)8-7-13-9-10-22-12-13/h3-10,12,16H,11H2,1-2H3,(H,18,19)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODIZUBHCJONEF-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C=CC2=COC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(CNC(=O)/C=C/C2=COC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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